2-BROMO-2-BUTENE
Description
Contextualization within Halogenated Alkenes
As a halogenated alkene, 2-bromo-2-butene is characterized by a carbon-carbon double bond with a bromine atom attached to one of the doubly bonded carbons. cymitquimica.com This structure imparts specific reactivity to the molecule. The presence of the bromine atom, a good leaving group, makes the compound susceptible to nucleophilic substitution and elimination reactions. cymitquimica.com Its double bond allows for addition reactions, a characteristic feature of alkenes. ontosight.ai
This compound is a structural isomer of other brominated butenes, such as 4-bromo-1-butene (B139220). The position of the bromine atom significantly influences the compound's reactivity. In this compound, the internal bromine atom supports conjugated addition and provides stereochemical control in reactions, whereas the terminal bromine in 4-bromo-1-butene is more prone to allylic substitution.
The physical and chemical properties of this compound are influenced by its isomeric form, either (E) or (Z). These isomers, also known as cis and trans isomers, arise from the restricted rotation around the carbon-carbon double bond. youtube.com
Table 1: Physical and Chemical Properties of this compound and its Isomers
| Property | Mixture of Isomers | (E)-2-Bromo-2-butene | (Z)-2-Bromo-2-butene |
| Molecular Formula | C₄H₇Br nist.govnist.govnih.gov | C₄H₇Br sigmaaldrich.com | C₄H₇Br lookchem.com |
| Molecular Weight | 135.00 g/mol nih.govsigmaaldrich.comfishersci.com | 135.00 g/mol sigmaaldrich.com | 135.00 g/mol lookchem.comscbt.com |
| Boiling Point | 82-90 °C at 740 mmHg sigmaaldrich.comfishersci.com | 84 °C sigmaaldrich.com | 84 °C chemsrc.comchemicalbook.com |
| Density | 1.328 g/mL at 25 °C sigmaaldrich.com | 1.332 g/mL at 25 °C sigmaaldrich.com | 1.332 g/mL at 25 °C chemsrc.comchemicalbook.com |
| Refractive Index | n20/D 1.461 sigmaaldrich.comchemicalbook.com | n20/D 1.459 sigmaaldrich.com | n20/D 1.459 chemsrc.comchemicalbook.com |
| Melting Point | - | -115 °C chemsynthesis.comstenutz.eu | -111 °C stenutz.eu |
| CAS Number | 13294-71-8 nist.govnist.govsigmaaldrich.com | 3017-71-8 sigmaaldrich.com | 3017-68-3 lookchem.comchemicalbook.com |
Significance in Advanced Synthetic Methodologies
The reactivity of this compound makes it a valuable building block in advanced organic synthesis. It is particularly noted for its use in the synthesis of substituted catechol derivatives and mono-annelated benzenes. thermofisher.inscbt.com Its ability to participate in various reactions, including elimination and substitution, allows for the construction of complex molecular frameworks.
One of the key applications of this compound is in stereospecific reactions, such as cross-coupling with Grignard reagents. The stereochemistry of the starting isomer, whether (E) or (Z), can influence the stereochemical outcome of the product. For instance, cross-coupling reactions with Grignard reagents have been shown to yield products with specific E/Z ratios depending on the starting isomer ratio of this compound.
Furthermore, this compound serves as a precursor for the formation of organomagnesium intermediates. google.com By reacting with magnesium in a solvent like tetrahydrofuran (B95107) (THF), it forms 2-butenyl-2-magnesium bromide. google.com This Grignard reagent can then be used in subsequent reactions with other electrophiles, such as alkyl formates, to create more functionalized products. google.com
Recent research has also highlighted the use of (E)- and (Z)-2-bromo-2-butene in catalytic cross-metathesis reactions. acs.org These stereoretentive transformations, often catalyzed by molybdenum monoaryloxide pyrrolide (MAP) complexes, allow for the synthesis of a variety of E- or Z-trisubstituted alkenyl bromides. acs.org These products are valuable intermediates for the synthesis of bioactive natural products. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromobut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c1-3-4(2)5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILZQFGKPHAAOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065404 | |
| Record name | 2-Butene, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13294-71-8 | |
| Record name | 2-Bromo-2-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13294-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butene, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butene, 2-bromo- | |
| Source | EPA DSSTox | |
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| Record name | 2-bromobut-2-ene | |
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Stereoisomerism and Configurational Isomers of 2 Bromo 2 Butene
Elucidation of (E)- and (Z)-2-Bromo-2-butene Structures
The determination of the specific configuration of the (E) and (Z) isomers of 2-bromo-2-butene relies on the Cahn-Ingold-Prelog (CIP) priority rules. uou.ac.inlibretexts.org For each carbon atom of the double bond, the attached groups are assigned priorities based on their atomic number.
In the case of this compound, at one carbon of the double bond, the bromine atom receives higher priority than the methyl group. At the other carbon, the methyl group has higher priority than the hydrogen atom.
(Z)-2-Bromo-2-butene : In this isomer, the higher priority groups (bromine and the opposing methyl group) are on the same side of the double bond. uou.ac.inlibretexts.org This is also referred to as the cis isomer. libretexts.org
(E)-2-Bromo-2-butene : In this isomer, the higher priority groups are on opposite sides of the double bond. uou.ac.inlibretexts.org This is also referred to as the trans isomer. libretexts.org
Spectroscopic methods are crucial for distinguishing between these isomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, shows distinct chemical shifts for the vinylic and methyl protons in each isomer, allowing for their identification and the determination of isomeric ratios in a mixture. Infrared (IR) spectroscopy can also provide information about the C-Br stretching frequency, which may differ slightly between the isomers. nist.govnist.gov
| Isomer | Systematic Name | Common Name | Key Structural Feature |
| Z | (Z)-2-bromo-2-butene | cis-2-bromo-2-butene | High-priority groups on the same side of the double bond. uou.ac.inlibretexts.org |
| E | (E)-2-bromo-2-butene | trans-2-bromo-2-butene | High-priority groups on opposite sides of the double bond. uou.ac.inlibretexts.org |
Isomeric Purity and Analytical Resolution in Academic Research
In academic research and synthetic applications, the isomeric purity of this compound is often critical. The synthesis of this compound can result in a mixture of both (E) and (Z) isomers. sigmaaldrich.com For instance, the dehydrobromination of 2,3-dibromobutane (B42614) can yield this compound. google.com
The separation and quantification of these isomers are typically achieved through chromatographic techniques. Gas chromatography (GC) is a powerful method for resolving the (E) and (Z) isomers and determining their relative proportions in a sample. oup.com Research has shown that the (Z)-isomer can gradually isomerize to the (E)-isomer upon storage, highlighting the importance of fresh preparation or purification for stereospecific reactions. oup.com One study noted that the isomeric purity of (Z)-2-bromo-2-butene was 99% upon synthesis but decreased to a Z/E ratio of 91:9 after one week of storage in a refrigerator. oup.com
The choice of analytical method is crucial for ensuring the stereochemical integrity of the starting material, which directly impacts the stereochemistry of the reaction products.
| Analytical Technique | Application in this compound Analysis |
| Gas Chromatography (GC) | Separation and quantification of (E) and (Z) isomers. oup.com |
| NMR Spectroscopy | Identification of isomers and determination of isomeric ratios. |
Conformational Analysis of this compound Isomers
Conformational analysis of the this compound isomers involves studying the different spatial arrangements of the atoms that result from rotation around single bonds. While the double bond is rigid, the methyl groups attached to the double-bonded carbons can rotate.
The stability of different conformations is influenced by steric and electronic effects. In the case of this compound, the interactions between the bromine atom and the methyl groups, as well as between the two methyl groups, are of primary interest. The size of the bromine atom compared to a methyl group influences the steric strain in different conformations. csus.edu
The relative stabilities of the staggered and eclipsed conformations around the C-C single bonds can be analyzed using Newman projections. For instance, looking down the bond between a methyl carbon and the double-bonded carbon, different staggered and eclipsed conformations can be visualized. The staggered conformations are generally more stable (lower in energy) than the eclipsed conformations due to reduced torsional strain. msu.eduuou.ac.in The presence of the bulky bromine atom will significantly influence the energy landscape of these conformations.
Advanced Synthetic Strategies for 2 Bromo 2 Butene
Regioselective and Stereoselective Synthetic Pathways
Controlling the precise placement and orientation of the bromine atom and the double bond is critical in the synthesis of 2-bromo-2-butene. Classical methods have been refined to offer high degrees of selectivity.
A primary method for synthesizing this compound is through the elimination of hydrogen bromide (HBr) from a dibromobutane precursor. This dehydrohalogenation is typically induced by a strong base. The choice of the starting dibromobutane isomer and reaction conditions dictates the stereochemical outcome of the product.
The reaction using 2,3-dibromobutane (B42614) with a strong base, such as potassium hydroxide (B78521) (KOH) in an ethanol (B145695) solution, is a common approach. The reaction proceeds via an E2 (bimolecular elimination) mechanism, where the stereochemistry of the starting material directly influences the geometry of the resulting alkene. For instance, the dehydrobromination of specific stereoisomers of 2,3-dibromobutane can lead to the selective formation of either the (E) or (Z) isomer of this compound. askfilo.comualberta.ca Specifically, the anti-periplanar arrangement required for the E2 mechanism means that meso-2,3-dibromobutane (B1593828) yields (E)-2-bromo-2-butene, while the chiral (R,R) or (S,S) enantiomers produce (Z)-2-bromo-2-butene. askfilo.comdoubtnut.com
Alternatively, 2,2-dibromobutane (B14672450) can serve as a starting material. vaia.comvaia.com Treatment with a strong base can initiate a dehydrohalogenation to form a this compound intermediate. pearson.com However, using two equivalents of a very strong base like sodium amide (NaNH₂) typically drives the reaction further to produce alkynes, such as 1-butyne (B89482) and 2-butyne (B1218202). vaia.compearson.com Careful control of stoichiometry is necessary to isolate the bromoalkene.
| Starting Material | Reagent(s) | Key Conditions | Primary Product(s) | Citation(s) |
| meso-2,3-dibromobutane | Alcoholic KOH | Heating | (E)-2-bromo-2-butene | askfilo.com |
| (R,R)-2,3-dibromobutane | Alcoholic KOH | Heating | (Z)-2-bromo-2-butene | askfilo.comualberta.ca |
| (S,S)-2,3-dibromobutane | Alcoholic KOH | Heating | (Z)-2-bromo-2-butene | askfilo.comdoubtnut.com |
| 2,3-dibromobutane | NaOH in Methanol | Heat (55-60°C) | This compound (isomer mix) | google.com |
| 2,2-dibromobutane | Strong Base (1 equiv.) | Controlled | This compound | pearson.com |
An effective and industrially relevant strategy involves a two-step process: the bromination of a butene followed by a controlled dehydrohalogenation. This pathway leverages the stereospecific nature of bromine addition to an alkene.
The first step is the electrophilic addition of bromine (Br₂) across the double bond of either cis- or trans-2-butene. benchchem.com This reaction is stereospecific:
trans-2-butene undergoes anti-addition of bromine to yield meso-2,3-dibromobutane. quora.comquora.cominflibnet.ac.in
cis-2-butene (B86535) undergoes anti-addition to produce a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane. quora.comquora.cominflibnet.ac.in
The resulting dibromobutane stereoisomer is then subjected to dehydrohalogenation, as described in the previous section. By selecting the starting butene isomer, one can control the stereochemistry of the dibromo intermediate and, consequently, the final this compound product. For example, starting with trans-2-butene leads to meso-2,3-dibromobutane, which upon dehydrohalogenation yields (E)-2-bromo-2-butene. askfilo.com This multi-step sequence provides a high degree of stereochemical control. inflibnet.ac.inslideshare.net
Allylic bromination introduces a bromine atom at the carbon adjacent to a double bond. masterorganicchemistry.com The reagent of choice for this transformation is N-Bromosuccinimide (NBS), often used with a radical initiator or light. masterorganicchemistry.com The primary advantage of NBS is that it provides a sustained low concentration of molecular bromine, which favors the radical substitution pathway over the competing electrophilic addition to the alkene. masterorganicchemistry.commasterorganicchemistry.com
When applied to butenes, allylic bromination generates a resonance-stabilized allylic radical, which can lead to a mixture of products. chemistrysteps.com
Reaction with 1-butene (B85601) can produce both 3-bromo-1-butene (B1616935) and 1-bromo-2-butene. chemistrysteps.comstackexchange.com
Reaction with 2-butene (B3427860) yields 1-bromo-2-butene as the product.
This method does not directly produce this compound. However, it serves as a crucial strategy for introducing bromine into the butene framework, creating isomers like 1-bromo-2-butene that could potentially be converted to the desired this compound through subsequent isomerization steps.
Emerging Methodologies in this compound Synthesis
Modern synthetic chemistry seeks more efficient, sustainable, and rapid methods. Emerging technologies like microwave-assisted synthesis and novel catalytic systems are being explored for the preparation of vinyl halides.
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating a wide range of chemical reactions. researchgate.net By using microwave radiation as a heat source, this technique can lead to dramatic reductions in reaction times, increased yields, and often higher product purities compared to conventional heating methods. researchgate.netacs.org
While specific literature detailing the microwave-assisted synthesis of this compound is not prevalent, the principles of MAOS can be applied to the established dehydrohalogenation reactions. Research on similar reactions, such as the bromination of alcohols, has demonstrated the effectiveness of microwave heating. jcu.edu Applying this technology to the dehydrohalogenation of 2,3-dibromobutane could significantly shorten the required heating time from hours to minutes and potentially improve the selectivity of the elimination reaction. google.comjcu.edu This approach represents a promising green chemistry alternative for the efficient synthesis of this compound.
Copper-catalyzed reactions are fundamental in forming carbon-halogen and carbon-carbon bonds. While many sources note that this compound is often stabilized with copper chips to prevent degradation or polymerization, copper salts can also play a direct role in synthesis. tcichemicals.comfishersci.ca
Copper(I)-mediated reactions have been investigated for the synthesis of complex alkenes. lookchem.comlookchem.com For instance, copper(I) is used to mediate the coupling of Grignard reagents with other organic molecules. lookchem.com A plausible emerging route for this compound could involve a copper-catalyzed reaction, such as the coupling of a butenyl organometallic reagent with a bromine source or the direct bromination of a butenyl precursor mediated by a copper catalyst. Although specific, well-documented protocols for the direct synthesis of this compound using this method are still developing, the versatility of copper catalysis in related transformations suggests its potential as a future synthetic strategy.
Mechanistic Investigations of 2 Bromo 2 Butene Reactivity
Electrophilic Addition Reactions Involving 2-Bromo-2-butene
Electrophilic addition reactions are characteristic of alkenes, where the electron-rich π-bond attacks an electrophile. In the case of this compound, the presence of the bromine atom influences the course of these reactions.
When an electrophile such as a halogen molecule (e.g., Br₂) approaches the double bond of an alkene, the π electrons of the alkene can attack the electrophile. libretexts.org In the case of bromine addition, this leads to the formation of a cyclic intermediate known as a bromonium ion. libretexts.orglibretexts.orgjove.com This three-membered ring contains a positively charged bromine atom bonded to two carbon atoms. jove.comquora.com The formation of this bridged halonium ion is a key step that explains the stereochemical outcome of the reaction. libretexts.orgjove.com The bromonium ion is more stable than a simple carbocation because all atoms have a filled octet of electrons. jove.com The initial interaction involves the polarization of the bromine molecule by the electron-rich π bond of the alkene, making one bromine atom electrophilic. libretexts.orglibretexts.org This electrophilic bromine is then attacked by the alkene's π electrons, leading to the displacement of a bromide ion and the formation of the cyclic bromonium ion. libretexts.orglibretexts.org
Markovnikov's rule is a guiding principle in the electrophilic addition of protic acids (HX) to unsymmetrical alkenes. The rule states that the hydrogen atom of the acid adds to the carbon atom of the double bond that already has more hydrogen atoms. solubilityofthings.commsu.edu This preference is due to the formation of the more stable carbocation intermediate. solubilityofthings.commsu.edu When considering the addition of a reagent like HBr to this compound, the initial protonation would lead to a carbocation. The stability of this carbocation dictates the regiochemical outcome. libretexts.org In the case of this compound, protonation can occur at either of the double-bonded carbons. The relative stability of the resulting carbocations will determine the major product. It is important to note that Markovnikov's rule is an empirical observation, and the underlying principle is the formation of the most stable carbocation intermediate. libretexts.org In some cases, particularly with substrates containing strongly electron-withdrawing groups, anti-Markovnikov addition can occur. libretexts.org
When conjugated dienes undergo electrophilic addition, such as the addition of HBr to 1,3-butadiene, a mixture of 1,2- and 1,4-addition products is often observed. libretexts.orgchemistrynotmystery.com This is due to the formation of a resonance-stabilized allylic carbocation intermediate. libretexts.orgchemistrynotmystery.com The reaction of this compound, which is not a conjugated diene, would not be expected to follow this 1,4-addition pathway.
The formation of the cyclic bromonium ion intermediate has significant stereochemical consequences. jove.comladykeanecollege.edu.in The subsequent attack by the nucleophile (e.g., bromide ion) occurs from the side opposite to the bulky bromonium ion bridge. libretexts.orgjove.com This "backside" attack is characteristic of an Sₙ2-like process and results in anti-addition of the two bromine atoms across the double bond. jove.comalrasheedcol.edu.iq This means the two bromine atoms add to opposite faces of the original double bond. jove.com
The stereospecificity of this reaction is evident when considering the addition of bromine to the cis and trans isomers of 2-butene (B3427860). The addition of bromine to cis-2-butene (B86535) yields a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane, while the addition to trans-2-butene produces the meso compound (2R,3S)-2,3-dibromobutane. libretexts.orglibretexts.orgjove.com This stereospecific outcome is a direct result of the anti-addition mechanism proceeding through the bromonium ion intermediate. libretexts.orglibretexts.orgjove.com
| Starting Alkene Isomer | Product(s) of Bromination | Stereochemical Description |
| cis-2-Butene | Racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane | Enantiomers |
| trans-2-Butene | meso-(2R,3S)-2,3-dibromobutane | Meso compound |
Nucleophilic Substitution Reactions of this compound
This compound is a vinylic halide, meaning the bromine atom is directly attached to a carbon of the double bond. quora.com This structural feature significantly impacts its reactivity in nucleophilic substitution reactions.
Vinylic halides like this compound are generally unreactive towards both Sₙ1 and Sₙ2 reactions. quora.comvaia.comyoutube.com
The Sₙ1 reaction proceeds through a carbocation intermediate. vaia.comslideshare.net For a vinylic halide, the departure of the leaving group would result in the formation of a vinylic carbocation. quora.comyoutube.com Vinylic carbocations are highly unstable due to the positive charge residing on an sp-hybridized carbon, which is more electronegative than an sp² or sp³ hybridized carbon. youtube.com This high energy of the intermediate makes the Sₙ1 pathway energetically unfavorable for this compound. vaia.com
The Sₙ2 reaction involves a backside attack by the nucleophile on the carbon bearing the leaving group. masterorganicchemistry.commugberiagangadharmahavidyalaya.ac.in In the case of a vinylic halide like this compound, the double bond presents significant steric hindrance to this backside approach. quora.comvaia.com Furthermore, the attacking nucleophile would be repelled by the high electron density of the π-bond. quora.com The carbon-bromine bond in a vinylic halide is also stronger than in a typical alkyl halide due to the sp² hybridization of the carbon, making it more difficult to break. quora.com These factors combine to make the Sₙ2 reaction pathway highly disfavored for this compound. quora.comvaia.com
In contrast, allylic halides, where the halogen is on a carbon adjacent to a double bond, can undergo Sₙ1 reactions because they form resonance-stabilized allylic carbocations. vaia.com
Due to the general inertness of vinylic halides like this compound towards standard Sₙ1 and Sₙ2 conditions, the typical stereochemical outcomes associated with these reactions are not readily observed.
An Sₙ2 reaction proceeds with a complete inversion of configuration at the reacting carbon center, often referred to as a Walden inversion. masterorganicchemistry.comutexas.edu This is a direct consequence of the backside attack by the nucleophile. masterorganicchemistry.com
An Sₙ1 reaction, proceeding through a planar carbocation intermediate, typically leads to a racemic mixture of products if the starting material is chiral. slideshare.net The nucleophile can attack the carbocation from either face with equal probability.
However, since this compound does not readily undergo either of these reactions, these stereochemical considerations are largely theoretical in this specific context. quora.comvaia.com The inherent unreactivity of the vinylic halide system prevents these substitution pathways and their associated stereochemical changes from occurring under normal conditions. quora.comvaia.com
Elimination Reactions Involving this compound
Elimination reactions of this compound are fundamental processes in organic synthesis, leading to the formation of unsaturated compounds. The mechanisms and outcomes of these reactions are highly dependent on stereochemistry and reaction conditions.
E2 Mechanism and Stereochemical Requirements (Anti-Coplanar Conformation)
The bimolecular elimination (E2) reaction is a primary pathway for this compound. benchchem.com This concerted, single-step mechanism involves the simultaneous removal of a proton by a base and the departure of the bromide leaving group. pressbooks.pub A critical stereochemical requirement for the E2 reaction to proceed efficiently is an anti-coplanar (or anti-periplanar) arrangement of the hydrogen atom being abstracted and the bromine atom. pressbooks.pubaskthenerd.com This geometry, where the H-C-C-Br dihedral angle is 180°, allows for optimal orbital overlap in the transition state, facilitating the formation of the new pi bond. pressbooks.pub
The stereochemistry of the starting this compound isomer significantly influences the reaction rate and product formation. For instance, the trans-isomer of this compound is reported to undergo E2 elimination to form 2-butyne (B1218202) at a faster rate than the cis-isomer. This is because the trans-isomer can more readily adopt the required anti-periplanar conformation for elimination.
Zaitsev's Rule and Hofmann Elimination in Product Distribution
When this compound undergoes dehydrohalogenation, the regioselectivity of the reaction, which dictates the position of the newly formed double bond, is governed by the nature of the base employed. This leads to the formation of either the Zaitsev (more substituted) or Hofmann (less substituted) product. libretexts.org
Zaitsev's Rule predicts that when a small, strong base such as sodium ethoxide or hydroxide (B78521) is used, the major product will be the more thermodynamically stable, more substituted alkene. libretexts.orglibretexts.org In the case of a related compound, 2-bromo-2,3-dimethylbutane (B3344068), reaction with ethoxide yields 79% of the more substituted alkene, demonstrating the preference for the Zaitsev product. vaia.com
Hofmann Elimination , conversely, favors the formation of the less substituted alkene. This outcome is observed when a sterically bulky base, such as potassium tert-butoxide, is used. libretexts.orglibretexts.org The large size of the base hinders its approach to the more sterically hindered interior protons, leading to preferential abstraction of a more accessible, less hindered proton at the periphery of the molecule. libretexts.org For example, the reaction of 2-bromo-2,3-dimethylbutane with tert-butoxide results in a 4:1 ratio favoring the less substituted alkene (Hofmann product). libretexts.org
| Base | Base Type | Major Product Type | Product Distribution |
|---|---|---|---|
| Ethoxide | Small | Zaitsev (more substituted) | 79% Zaitsev Product vaia.com |
| tert-Butoxide | Bulky | Hofmann (less substituted) | ~80% Hofmann Product libretexts.org |
Radical Reactions and Photodissociation Dynamics of this compound
Beyond ionic reactions, this compound also participates in radical reactions, particularly when subjected to radical initiators or ultraviolet light. The study of its photodissociation provides deep insights into the dynamics of chemical bond cleavage.
Investigation of C-Br Bond Fission
Photodissociation studies of E-2-bromo-2-butene upon irradiation with 193 nm light reveal that the primary photochemical event is the fission of the carbon-bromine (C-Br) bond. rsc.org This cleavage results in the formation of a bromine atom and a corresponding butenyl radical. The bromine atoms are produced in both their ground electronic state (Br(²P₃/₂)) and spin-orbit excited state (Br*(²P₁/₂)). rsc.org
Experimental observations show that the formation of ground-state bromine atoms is the dominant pathway, with a signal intensity approximately 15 times greater than that of the excited-state bromine atoms. rsc.org The photodissociation process exhibits a bimodal speed distribution for the resulting fragments, suggesting that the dissociation may occur on more than one potential energy surface. rsc.org
Influence of Radical Initiators and Solvent Polarity on Stereochemical Outcomes
The stereochemical outcome of radical reactions involving this compound can be complex and is sensitive to the reaction conditions. benchchem.com Variations in the choice of radical initiator can lead to different product distributions. For example, comparing the outcomes when using a chemical initiator like azobisisobutyronitrile (AIBN) versus photochemical initiation can help to elucidate the underlying mechanistic pathways. benchchem.com
Solvent polarity also plays a crucial role in determining the stereochemistry of the products. The polarity of the solvent can influence the stability of transition states and intermediates, thereby affecting the selectivity of the radical reaction. openstax.org Careful control and comparison of these factors are necessary to resolve apparent contradictions in stereochemical outcomes and to achieve desired product specificity in radical additions to this compound. benchchem.com
Analysis of Photofragment Velocity and Angular Distributions
Velocity map imaging experiments provide detailed information about the energy and momentum partitioning during the photodissociation of this compound. The total kinetic energy release (TKER) distributions for the bromine and butenyl radical fragments have been characterized. rsc.org
The angular distribution of the photofragments provides insight into the geometry of the transition state and the timescale of the dissociation. When an unpolarized photolysis laser is used, the angular distribution of the fragments from E-2-bromo-2-butene is isotropic. rsc.org However, studies on the analogous 1-bromo-2-butene using a polarized laser at 234 nm have determined the anisotropy parameter (β), which quantifies the angular distribution. These values provide a reference for what can be expected for this compound under similar conditions.
| Parameter | Value | Condition | Source |
|---|---|---|---|
| Dominant Photofragment | Br(²P₃/₂) | 193 nm photolysis of E-2-bromo-2-butene | rsc.org |
| [Br]/[Br] Branching Ratio | ~0.06 | 193 nm photolysis of a vinyl bromide | rsc.org |
| Angular Distribution (β) | Isotropic | Unpolarized 193 nm laser on *E-2-bromo-2-butene | rsc.org |
| Anisotropy Parameter (β) for 1-bromo-2-butene | ~2.0 for Br*(²P₁/₂) | 234 nm photolysis | researchgate.net |
| ~1.2 for Br(²P₃/₂) |
Cycloaddition Reactions with this compound (e.g., Diels-Alder)
The available scientific literature provides limited specific information regarding the participation of this compound as a dienophile in Diels-Alder reactions. While the Diels-Alder reaction is a powerful and widely studied method for the formation of six-membered rings through a [4+2] cycloaddition, detailed mechanistic studies and comprehensive research findings on the reactivity of this compound in this context are not extensively documented in the provided search results. Current time information in Bangalore, IN.masterorganicchemistry.commsu.eduscribd.comsigmaaldrich.commasterorganicchemistry.comresearchgate.netsemanticscholar.orgmasterorganicchemistry.commasterorganicchemistry.comorgsyn.orgsemanticscholar.orglibretexts.orgnih.govslideshare.netresearchgate.netorganic-chemistry.orgmdpi.comucla.eduresearchgate.net
The Diels-Alder reaction typically involves the reaction of a conjugated diene with a dienophile. sigmaaldrich.com The reactivity of the dienophile is often enhanced by the presence of electron-withdrawing groups. libretexts.orgorganic-chemistry.org In principle, the bromine atom in this compound could influence its dienophilic activity. Halogens can act as electron-withdrawing groups, which might suggest some potential for this compound to act as a dienophile. organic-chemistry.org
However, the substitution pattern on the double bond also plays a crucial role. The presence of alkyl groups on the dienophile can affect reactivity due to steric hindrance and electronic effects. msu.edulibretexts.org In this compound, the double bond is substituted with two methyl groups and a bromine atom, which could present steric challenges for the approach of a diene. msu.edu
For a successful Diels-Alder reaction, the diene must be able to adopt an s-cis conformation. libretexts.org The reaction then proceeds in a concerted fashion, where the new carbon-carbon bonds are formed in a single step. masterorganicchemistry.com The stereochemistry of the dienophile is retained in the product. libretexts.org For instance, a cis-dienophile will yield a cis-substituted cyclohexene, and a trans-dienophile will result in a trans-substituted product. libretexts.org Given that this compound exists as (E) and (Z) isomers, a stereospecific reaction would be expected to yield products with corresponding stereochemistry.
Further empirical research, including experimental trials with various dienes under different reaction conditions and computational studies, would be necessary to fully elucidate the mechanistic aspects of cycloaddition reactions involving this compound and to gather the detailed findings required for a comprehensive analysis.
Advanced Spectroscopic Characterization in 2 Bromo 2 Butene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of 2-bromo-2-butene, providing detailed information about the proton and carbon environments within the molecule.
The 1H NMR spectrum of this compound typically displays three distinct signals corresponding to the vinylic proton and the two methyl groups. While both (E) and (Z) isomers show resonances in similar regions—a vinylic proton between 5.5 and 6.0 ppm, a methyl group attached to the bromine-bearing carbon between 2.0 and 2.5 ppm, and another methyl group between 1.5 and 2.0 ppm—subtle differences in chemical shifts and coupling constants can be observed. researchgate.netkashanu.ac.ir
For the (E)-isomer, specific assignments have been reported. cuny.edu The vinylic proton appears as a quartet, and the methyl group on the adjacent carbon appears as a doublet due to coupling (³J ≈ 7.1 Hz). The methyl group attached to the same carbon as the bromine atom appears as a singlet (or a narrow quartet due to long-range coupling). cuny.edu
Table 1: 1H NMR Spectroscopic Data for (E)-2-Bromo-2-butene
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| =CH-CH₃ | 5.88 | Quartet (q) | 7.1 |
| =C(Br)-CH₃ | 2.21 | Singlet (s) | - |
| =CH-CH₃ | 1.62 | Doublet (d) | 7.1 |
Solvent: CDCl₃ cuny.edu
The 13C NMR spectrum provides information on the carbon framework of this compound. It typically shows four distinct signals for the four carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the bromine atom and the nature of the carbon-carbon double bond. The carbon atom directly bonded to the bromine atom is significantly deshielded and appears at a lower field. Analysis by 13C NMR, in conjunction with 1H NMR, is used to confirm the molecular structure. amazonaws.com
Distinguishing between the (E) and (Z) isomers of this compound can be challenging using only 1D NMR methods. researchgate.net Nuclear Overhauser Effect SpectroscopY (NOESY) is a powerful 2D NMR technique that resolves this ambiguity by identifying protons that are close to each other in space, regardless of their bonding connectivity. iranchembook.irscribd.com
For the (E)-isomer , the two methyl groups are on the same side of the double bond (cis to each other). A NOESY experiment would therefore show a cross-peak between the signals of these two methyl groups. Additionally, a cross-peak would be observed between the vinylic proton and the protons of the geminal methyl group. iranchembook.irscribd.comgoogle.com
For the (Z)-isomer , one methyl group is cis to the vinylic proton. Consequently, a strong cross-peak is expected between these two groups. A second cross-peak would appear between the vinylic proton and the geminal methyl group. iranchembook.irscribd.comkashanu.ac.ir
The distinct patterns of these off-diagonal cross-peaks in the NOESY spectrum provide an unambiguous assignment of the E and Z stereochemistry. iranchembook.irscribd.com
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
MS and GC-MS are vital for determining the molecular weight and fragmentation pattern of this compound. GC can be used to separate the (E) and (Z) isomers prior to mass analysis. amazonaws.com
The electron ionization (EI) mass spectrum of this compound shows a characteristic molecular ion peak (M+). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion appears as a pair of peaks of nearly equal intensity, separated by two mass units (m/z 134 and 136).
The primary fragmentation pathway involves the loss of the bromine atom, leading to a prominent peak corresponding to the C₄H₇⁺ cation (m/z 55). However, the fragmentation patterns of the (E) and (Z) isomers are very similar, and the mass spectrum alone does not show strong fragments that can reliably distinguish between them. iranchembook.irscribd.com Therefore, while GC-MS can separate the isomers based on their retention times, their individual mass spectra are not sufficient for stereochemical assignment. amazonaws.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy probe the vibrational and electronic properties of the molecule, respectively.
Information regarding the Ultraviolet-Visible (UV-Vis) spectroscopy of this compound is not extensively detailed in the surveyed literature. Generally, simple alkenes exhibit weak absorption in the far UV region, and the presence of a bromine atom may cause a slight shift in the absorption maximum.
Vibrational Analysis and Electronic Transitions
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of this compound by probing its fundamental vibrational modes. The presence of a carbon-carbon double bond (C=C) and a carbon-bromine (C-Br) bond, in addition to various C-H and C-C single bonds, results in a characteristic vibrational spectrum that acts as a molecular fingerprint.
The analysis of the infrared spectrum of this compound reveals several key absorption bands corresponding to specific vibrational motions within the molecule. nist.gov These vibrations include stretching, bending, wagging, twisting, and rocking of the molecular framework. libretexts.orgyoutube.com For a non-linear molecule like this compound, which consists of 11 atoms, a total of 3N-6 (where N=11) vibrational modes are expected, resulting in 27 fundamental vibrations. wikipedia.orgyoutube.com
Interactive Table: Key Vibrational Modes of this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Presence in this compound |
|---|---|---|
| C=C Stretch | 1620-1680 | Strong |
| =C-H Stretch | 3010-3095 | Medium to Strong |
| C-H Stretch (Alkyl) | 2850-2960 | Strong |
| C-H Bend (Alkyl) | 1375-1465 | Medium |
The electronic transitions of this compound, typically studied using Ultraviolet-Visible (UV-Vis) spectroscopy, involve the excitation of electrons from lower energy molecular orbitals to higher energy ones. For this compound, the most probable electronic transitions are the π → π* transition associated with the carbon-carbon double bond and n → σ* transitions involving the non-bonding electrons of the bromine atom.
Specific experimental UV-Vis absorption data for this compound is not widely documented. However, studies on related brominated alkenes suggest that the interaction between the π-electrons of the C=C double bond and the electrons of the bromine atom influences the UV absorption spectrum. acs.orgnist.gov The presence of the bromine atom is expected to cause a bathochromic (red) shift in the absorption maximum compared to butene, moving it to a longer wavelength. This is due to the electronic interactions between the bromine and the double bond. acs.org
X-Ray Diffraction Studies for Solid-State Structures
As of the current literature review, there are no published single-crystal X-ray diffraction studies specifically for this compound. To conduct such a study, a single crystal of this compound of suitable size and quality would need to be grown, which can be a challenging step, especially for low-melting-point compounds.
If such a study were to be performed, the resulting data would allow for the unambiguous determination of the molecular geometry of both the cis and trans isomers in the solid state. It would provide precise measurements of the C=C, C-C, and C-Br bond lengths and the bond angles within the molecule. Furthermore, the crystallographic data would reveal the intermolecular interactions, such as van der Waals forces, that govern the packing of the molecules in the crystal. This information is crucial for understanding the physical properties of the compound in its solid form. The principles of X-ray diffraction rely on Bragg's Law to relate the scattering of X-rays by the crystal lattice to the atomic positions. carleton.edu
Interactive Table: Information Obtainable from X-Ray Diffraction of this compound
| Structural Information | Significance |
|---|---|
| Unit Cell Dimensions | Defines the basic repeating unit of the crystal. |
| Bond Lengths & Angles | Provides precise molecular geometry. |
| Torsional Angles | Defines the conformation of the molecule. |
| Intermolecular Distances | Reveals how molecules pack together in the solid state. |
Computational and Theoretical Studies on 2 Bromo 2 Butene
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comacademie-sciences.fr It has been widely applied to study butene derivatives to calculate various molecular descriptors and predict their reactivity. jocpr.comresearchgate.net For instance, studies have utilized the B3LYP functional with the 6–311++G(d,p) basis set to optimize molecular geometries and calculate electronic properties. jocpr.comresearchgate.net
Before calculating other properties, the geometry of the molecule must be fully optimized to find its lowest energy conformation. jocpr.com This process involves using computational programs, such as GAUSSIAN 09W, to adjust the molecule's structure until it represents an energy minimum on the potential energy surface. jocpr.com Frequency calculations are then typically performed to confirm that the optimized structure is a true minimum. jocpr.com
For the isomers of 2-bromo-2-butene, DFT calculations have been used to determine their absolute electronic energies. jocpr.comresearchgate.net These energy values are fundamental in assessing the relative stability of the isomers. jocpr.com A study on various butene derivatives found that bromo-substituted butanes are generally among the most unstable derivatives. jocpr.com The calculated electronic energies for the cis and trans isomers of this compound are detailed in the table below. jocpr.comresearchgate.net
| Compound | Electronic Energy (Hartree/a.u.) | Dipole Moment (Debye) |
|---|---|---|
| cis-2-Bromo-2-butene | -2730.81888646 | 2.2945 |
| trans-2-Bromo-2-butene | -2730.82083354 | 1.8784 |
Global reactivity descriptors derived from DFT calculations offer significant insights into the chemical behavior of molecules. jocpr.comresearchgate.net These descriptors include ionization potential (IP), electron affinity (EA), chemical hardness (η), chemical potential (µ), and electrophilicity (ω). jocpr.comresearchgate.net
Ionization Potential (IP) represents the energy required to remove an electron. A low IP suggests high reactivity. jocpr.com
Electron Affinity (EA) is the energy released when a molecule accepts an electron. jocpr.comconicet.gov.ar
Chemical Hardness (η) and its inverse, softness (s), are measures of molecular stability and reactivity. Hard molecules have a large energy gap between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), making them less reactive. jocpr.com
Electrophilicity (ω) quantifies the ability of a molecule to accept electrons, providing a scale for its electrophilic nature. jocpr.comresearchgate.net
A computational study of butene derivatives calculated these global reactivity descriptors to evaluate their reactivity in the gas phase. jocpr.comresearchgate.net The findings for the cis and trans isomers of this compound are summarized below.
| Compound | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) |
|---|---|---|---|---|
| cis-2-Bromo-2-butene | 9.21 | 0.62 | 4.29 | 1.30 |
| trans-2-Bromo-2-butene | 9.17 | 0.60 | 4.28 | 1.28 |
Understanding the mechanism of a chemical reaction requires identifying the transition state—the highest energy point along the reaction coordinate. sathyabama.ac.in Computational methods like DFT are crucial for modeling these fleeting structures and calculating the associated energy barriers (activation energies). mdpi.com The height of this barrier determines the reaction rate. ias.ac.in
For haloalkenes like this compound, common reactions include nucleophilic substitution and elimination. benchchem.com For example, the E2 elimination of a related compound, 2-bromobutane, yields a mixture of 1-butene (B85601) and 2-butene (B3427860), with the more stable 2-butene isomers predominating (Zaitsev's rule). libretexts.org The transition state for such a reaction involves the simultaneous breaking of C-H and C-Br bonds and the formation of the C=C double bond. libretexts.org
By modeling the transition states for the formation of different products (e.g., cis- vs. trans-2-butene), computational chemistry can predict which product will form faster. libretexts.org The reaction pathway with the lower activation energy will be the dominant one. ias.ac.in This type of analysis is essential for explaining the stereoselectivity and regioselectivity observed in many organic reactions. libretexts.orgmsu.edu
Conformational Energetics and Interconversion Barriers of this compound
Conformational isomerism involves isomers, known as conformers or rotamers, that can be interconverted by rotation around single bonds. ramauniversity.ac.inwikipedia.org The study of the energy changes during these rotations is called conformational analysis. wikipedia.org For this compound, conformational flexibility exists due to rotation around the single bonds connecting the methyl groups to the double-bonded carbons.
The principles of conformational analysis are well-illustrated by n-butane, where rotation around the central C-C bond leads to different staggered (anti and gauche) and eclipsed conformations with varying energy levels. wikipedia.org The anti-conformer is the most stable, while the fully eclipsed conformer, where the two methyl groups are aligned, is the least stable due to steric hindrance. wikipedia.org The energy differences between these conformers act as barriers to free rotation. wikipedia.org
Similarly, for this compound, different spatial arrangements of the methyl groups relative to the rest of the molecule will have different energies. Computational methods can be used to calculate the potential energy surface for these rotations, identifying the most stable conformers and the energy barriers for interconversion between them. These barriers are critical for understanding the dynamic behavior of the molecule. lookchem.com
Chemometric Analysis in Reactivity Prediction
Chemometrics applies statistical and mathematical methods to extract meaningful information from chemical data. rsc.orgrsc.org When combined with quantum chemical calculations, it becomes a powerful tool for classifying compounds and predicting their reactivity based on calculated molecular descriptors. jocpr.comresearchgate.net
Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of a complex dataset. rsc.orgrsc.org It transforms a large set of correlated variables (like the reactivity descriptors for many molecules) into a smaller set of uncorrelated variables called principal components (PCs). jocpr.comresearchgate.net The first few PCs typically capture most of the variance in the original data. jocpr.com
In a study involving 32 butene derivatives, including cis- and trans-2-bromo-2-butene, PCA was applied to a dataset of calculated reactivity descriptors. jocpr.comresearchgate.net The first three principal components (PC1, PC2, and PC3) accounted for 99.89% of the total variance (PC1 = 80.69%, PC2 = 17.74%, and PC3 = 1.46%). jocpr.com By plotting the scores of the compounds on the first few PCs, it is possible to visualize groupings of molecules with similar properties, thereby classifying them according to reactivity. jocpr.comresearchgate.net
Hierarchical Cluster Analysis (HCA) is another unsupervised method used to group objects based on their similarity. rsc.orgrsc.org The results are typically visualized as a dendrogram, or tree diagram, which shows the hierarchical relationship between clusters. jocpr.comrsc.org In the study of butene derivatives, HCA was used to group the 32 compounds, confirming the classifications suggested by PCA and helping to build a model that could be used to predict the reactivity of other butene derivatives. jocpr.comresearchgate.net
Applications of 2 Bromo 2 Butene in Complex Organic Synthesis
Building Block for Substituted Catechol Derivatives
Research has demonstrated the utility of 2-bromo-2-butene in the synthesis of substituted catechol derivatives. sigmaaldrich.comscbt.comlookchem.comcymitquimica.comthermofisher.in Catechols and their derivatives are important structural motifs found in many biologically active compounds and are used in various industrial applications. The specific reactions and conditions for these syntheses can vary, but they generally leverage the reactivity of the carbon-bromine bond in this compound to introduce the butenyl group onto the catechol scaffold. This process allows for the creation of more complex and functionally diverse catechol derivatives that can be used in the development of new materials and biologically active molecules. benchchem.com
Intermediate in Mono-annelated Benzene (B151609) Synthesis
This compound plays a crucial role as an intermediate in the synthesis of mono-annelated benzenes. sigmaaldrich.comscbt.comlookchem.comcymitquimica.comthermofisher.in These structures, which feature a benzene ring fused to another ring system, are significant in the fields of materials science and medicinal chemistry. In one synthetic approach, a Grignard reagent is formed from this compound (as a cis/trans mixture) and then reacted with a 2,3-dibromobicycloalkene. marquette.edu The resulting triene mixture can then be cyclized and aromatized to yield the desired mono-annelated benzene. marquette.edu This methodology provides a pathway to novel polycyclic aromatic hydrocarbons.
Detailed Research Findings: A study on the synthesis of tris- and bis-annelated benzenes utilized the Grignard reagent derived from this compound. marquette.edu This reagent was treated with 2,3-dibromobicyclooctene, and after an aqueous workup, a mixture of trienes was obtained. This crude mixture was then cyclized in refluxing xylene and subsequently aromatized using chloranil (B122849) to produce the mono-annelated benzene. marquette.edu
Utilization in the Preparation of Other Alkenes, Alkynes, and Cycloalkenes
The chemical properties of this compound allow for its conversion into a variety of other unsaturated hydrocarbons, including other alkenes, alkynes, and cycloalkenes. These transformations often involve elimination or coupling reactions. For instance, dehydrohalogenation of this compound can lead to the formation of butadienes. benchchem.com Furthermore, through reactions such as cross-coupling with Grignard reagents, the butenyl group can be transferred to other molecules, leading to the formation of more complex alkenes. benchchem.com The stereochemistry of the starting this compound, which exists as a mixture of (E) and (Z) isomers, can influence the stereochemical outcome of these reactions. benchchem.com
The synthesis of tetramethylcyclopentadiene (TMCp) provides an example of this compound's use in preparing cycloalkenes. google.com In this process, a Grignard reagent derived from this compound is reacted with ethyl formate (B1220265) to produce 3,5-dimethyl-2,5-heptadiene-4-ol. This divinylcarbinol is then cyclodehydrated to yield TMCp. google.com
Role in the Synthesis of Specific Bioactive Molecule Precursors (e.g., Pharmaceuticals, Agrochemicals)
This compound serves as a valuable precursor in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. benchchem.comlookchem.commyskinrecipes.com Its ability to participate in the formation of new carbon-carbon bonds makes it a key building block for creating the complex molecular architectures often found in these biologically active compounds. benchchem.com For example, it is used as an intermediate in the production of various medicinal compounds and in the creation of substances for agricultural applications like pest control. lookchem.commyskinrecipes.com
The synthesis of indole (B1671886) derivatives, which are prevalent in many alkaloids with diverse biological activities, can involve the use of this compound. rsc.org For instance, in the formal synthesis of (-)-debromoflustramine B, a bis(prenylated) derivative is formed via a reaction involving 2-methyl-2-butene, a related compound, highlighting the utility of such butenyl precursors. rsc.org
Integration into Polymer Matrices for Property Modification Studies
In the field of polymer chemistry, this compound is utilized to investigate the influence of double-bond configuration on polymer properties. benchchem.com By incorporating this halogenated monomer into polymer chains, researchers can study how its structure affects the resulting material's characteristics. benchchem.comlookchem.com It can be used as a monomer in the production of polymers and plastics, serving as a building block for various plastic materials and resins. lookchem.com
Research into ring-opening metathesis polymerization (ROMP) has explored the use of various ruthenium-based catalysts for the synthesis of advanced macromolecular architectures. caltech.edu While not directly mentioning this compound, these studies on the polymerization of cyclic olefins like cyclooctadiene to form polybutadienes demonstrate the broader context of how butene-derived structures are fundamental to polymer synthesis. caltech.edu
Synthesis of Hemiterpene Derivatives
Although research often focuses on its isomer, 1-bromo-3-methyl-2-butene (prenyl bromide), as a source of the prenyl group for hemiterpene synthesis, the underlying butene framework is fundamental. aip.orgmdpi.comaip.orgresearchgate.net Hemiterpenes and their derivatives are of interest, for example, in the fragrance industry. aip.orgaip.orgresearchgate.net The synthesis of these compounds often involves the reaction of a prenyl source with a suitable substrate. For example, hemiterpene derivatives like prenyl cinnamate, prenyl methylbutyrate, and prenyl isobutyrate have been synthesized via a two-step process involving an acid-base reaction followed by nucleophilic substitution with prenyl bromide. aip.orgaip.orgresearchgate.net
Emerging Research Frontiers for 2 Bromo 2 Butene
Development of Novel Catalytic Transformations
Recent research has highlighted the utility of 2-bromo-2-butene in various catalytic reactions, expanding its role in synthetic chemistry.
A significant advancement is the use of this compound in stereoretentive cross-metathesis (CM) reactions. researchgate.net These reactions, often catalyzed by molybdenum monoaryloxide pyrrolide (MAP) complexes, allow for the synthesis of E- or Z-trisubstituted alkenyl bromides. researchgate.net This method is notable for its ability to generate stereochemically defined products, which are important intermediates in the synthesis of bioactive natural products. researchgate.net The process is compatible with a range of functional groups, including amines and alcohols, and can be used to create sterically hindered alkenes. researchgate.net
Another area of development is the use of palladium catalysts for cross-coupling reactions. For instance, the palladium complex PdCl2(dtbpf) has been shown to be an effective catalyst for the cross-coupling of carboxylic acids with 1-bromo-2-butene. scirp.org This method provides an eco-friendly and atom-economical route to synthesize esters, including those derived from complex molecules like arachidonic acid. scirp.org
Rhodium-catalyzed hydrosilylation of alkenes represents another frontier. While not directly involving this compound as a substrate in all published examples, the developed methodologies for related bromo-containing alkenes suggest potential applicability. rsc.org These reactions demonstrate high functional group tolerance, accommodating various substituents and producing hydrosilylated products in high yields and enantioselectivities. rsc.org
The following table summarizes key catalytic transformations involving this compound and related compounds:
| Catalyst System | Reaction Type | Substrates | Products | Key Features |
| Molybdenum MAP complexes | Cross-Metathesis | Olefins and Z- or E-2-bromo-2-butene | E- or Z-trisubstituted alkenyl bromides | Stereoretentive, good functional group tolerance. researchgate.net |
| PdCl2(dtbpf) | Cross-Coupling | Carboxylic acids and 1-bromo-2-butene | Esters | Eco-friendly, atom-economical. scirp.org |
| [Rh(cod)Cl]2 | Hydrosilylation | Alkenes (including bromo-substituted) and dihydrosilanes | Hydrosilylated products | High yield and enantioselectivity, excellent functional group tolerance. rsc.org |
Investigations into Green Chemistry Approaches for Synthesis
The synthesis of this compound itself is a subject of research aimed at developing more environmentally friendly methods.
A common laboratory synthesis involves the dehydrohalogenation of 2,3-dibromobutane (B42614) using a strong base like potassium hydroxide (B78521) in ethanol (B145695). benchchem.com However, alternative approaches are being explored to improve the sustainability of this process.
One such method involves the reaction of 2,3-dibromobutane with methanolic sodium hydroxide. google.com This process can achieve a high yield of this compound. google.com The use of phase-transfer catalysts, such as benzyl (B1604629) alkyl ammonium (B1175870) chloride, in conjunction with aqueous potassium hydroxide has also been reported for the synthesis of this compound from 2,3-dibromobutane. google.com
Microwave-assisted organic synthesis is another green chemistry approach that has been applied to reactions involving bromo-butenes. The microwave-irradiated cross-coupling of carboxylic acids and crotyl bromides (isomers of bromo-butene) offers an efficient and sustainable process for ester synthesis. scirp.org This method is considered eco-friendly and aligns with the principles of atom economy. scirp.org
Key aspects of greener synthesis approaches for and involving this compound are outlined below:
| Synthesis Method | Reactants | Reagents/Conditions | Advantages |
| Dehydrobromination | 2,3-Dibromobutane | Methanolic NaOH | High yield. google.com |
| Phase-Transfer Catalysis | 2,3-Dibromobutane | Aqueous KOH, Benzyl alkyl ammonium chloride | Potentially milder conditions. google.com |
| Microwave-Assisted Coupling | Carboxylic acids, Crotyl bromides | PdCl2(dtbpf) catalyst, Microwave irradiation | Efficient, eco-friendly, atom-economical. scirp.org |
Exploration of Advanced Materials Science Applications
While the primary application of this compound is in organic synthesis, its potential use in materials science is an emerging area of interest. benchchem.comsigmaaldrich.comscbt.comchemdad.comthermofisher.in The reactivity of the carbon-bromine bond and the alkene functionality make it a candidate for incorporation into polymeric and other advanced materials. benchchem.com
One potential application lies in the synthesis of functionalized polymers. The ability of this compound to undergo polymerization or to be grafted onto existing polymer chains could be exploited to introduce specific properties to materials. For example, the bromine atom could serve as a site for post-polymerization modification, allowing for the attachment of other functional groups.
The synthesis of tetramethylcyclopentadiene (TMCp) from this compound is a notable example of its use in producing precursors for materials. google.com TMCp is used in the synthesis of addition polymerization catalysts. google.com The process involves the formation of a Grignard reagent from this compound, which then reacts with ethyl formate (B1220265). google.com
Although direct applications of this compound in advanced materials are still in the exploratory phase, its role as a precursor to monomers and catalysts highlights its indirect contribution to the field.
| Precursor | Derived Material/Application | Synthesis Highlights |
| This compound | Tetramethylcyclopentadiene (TMCp) | Grignard reaction followed by cyclodehydration. google.com |
| TMCp | Addition Polymerization Catalysts | Used in the synthesis of various polymers. google.com |
Q & A
Basic Research Questions
Q. What are the common synthetic methods for preparing 2-bromo-2-butene, and what factors influence reaction efficiency?
- Methodological Answer : this compound is synthesized via radical bromination of 2-butene using HBr under controlled conditions. Reaction efficiency depends on temperature, initiators (e.g., peroxides), and solvent polarity. For example, radical chain mechanisms favor anti-Markovnikov addition, but regioselectivity can shift under thermodynamic control .
Q. How does the stability of this compound impact its handling and storage in laboratory settings?
- Methodological Answer : The compound is stable under inert atmospheres and low temperatures (0–6°C) but decomposes upon exposure to heat or moisture, releasing hazardous gases (e.g., HBr). Storage recommendations include airtight containers, desiccants, and avoidance of static discharge. Stability tests via TGA/DSC are advised for long-term studies .
Q. What analytical techniques are most effective for characterizing this compound and its reaction intermediates?
- Methodological Answer : GC-MS and NMR (¹H/¹³C) are critical for structural elucidation. For example, ¹H NMR can distinguish cis/trans isomers via coupling constants (J values), while IR spectroscopy identifies C-Br stretches (~550–650 cm⁻¹). Kinetic studies benefit from in situ monitoring via UV-Vis spectroscopy .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in radical addition reactions?
- Methodological Answer : Cis and trans isomers exhibit divergent reactivity in radical additions. Goering and Larsen (1959) demonstrated that HBr addition to cis-2-bromo-2-butene proceeds via a non-concerted mechanism, yielding allylic bromides, while the trans isomer favors carbocation rearrangements due to steric effects .
Q. What experimental strategies resolve contradictions in reported reaction outcomes involving this compound (e.g., competing substitution/elimination pathways)?
- Methodological Answer : Contradictions often arise from varying reaction conditions (e.g., solvent polarity, nucleophile strength). Systematic DOE (Design of Experiments) can isolate variables. For instance, polar protic solvents (e.g., ethanol) favor SN1 mechanisms with carbocation intermediates, while bulky bases promote E2 elimination .
Q. How can kinetic vs. thermodynamic control be leveraged to optimize regioselectivity in this compound reactions?
- Methodological Answer : Low temperatures and short reaction times favor kinetic products (e.g., allylic bromides via radical pathways), whereas prolonged heating shifts selectivity toward thermodynamically stable alkenes. Computational modeling (DFT) predicts energy barriers for competing pathways .
Data Analysis and Interpretation
Q. What methodologies validate the formation of carbocation intermediates during SN1 reactions of this compound?
- Methodological Answer : Carbocation formation is confirmed via trapping experiments (e.g., using AgNO₃ in ethanol to precipitate AgBr) and NMR observation of hydride shifts. Kinetic isotope effects (KIEs) and Hammett plots further corroborate the SN1 mechanism .
Q. How do isotopic labeling (e.g., deuterium) studies clarify reaction mechanisms involving this compound?
- Methodological Answer : Deuterium labeling at the β-position tracks migratory aptitude in carbocation rearrangements. For example, deuterated this compound reveals hydride vs. alkyl shifts via mass spectrometry, distinguishing between Wagner-Meerwein and non-classical carbocation pathways .
Safety and Best Practices
Q. What personal protective equipment (PPE) and engineering controls are essential when handling this compound?
- Methodological Answer : OSHA guidelines mandate nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure. Static-proof containers and grounding straps minimize explosion risks. Emergency protocols include neutralization of spills with sodium bicarbonate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
